molecular formula C7H2ClF3O4S B12858171 2,4,5-Trifluoro-3-(chlorosulfonyl)benzoic acid CAS No. 1242340-07-3

2,4,5-Trifluoro-3-(chlorosulfonyl)benzoic acid

Cat. No.: B12858171
CAS No.: 1242340-07-3
M. Wt: 274.60 g/mol
InChI Key: RVISRJQQZGCBTD-UHFFFAOYSA-N
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Description

3-(Chlorosulfonyl)-2,4,5-trifluorobenzoic acid is a chemical compound with the molecular formula C7H2ClF3O4S. It is a derivative of benzoic acid, where the benzene ring is substituted with chlorosulfonyl and trifluoromethyl groups. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chlorosulfonyl)-2,4,5-trifluorobenzoic acid typically involves the chlorosulfonation of 2,4,5-trifluorobenzoic acid. The reaction is carried out using chlorosulfonic acid (HSO3Cl) as the chlorosulfonating agent. The process involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(Chlorosulfonyl)-2,4,5-trifluorobenzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Sulfonamides, sulfonate esters, and sulfonate thioesters.

    Reduction: Sulfonamides and sulfonic acids.

    Oxidation: Sulfonic acid derivatives.

Scientific Research Applications

3-(Chlorosulfonyl)-2,4,5-trifluorobenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the modification of biomolecules for studying biological processes.

    Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.

    Industry: It is employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(Chlorosulfonyl)-2,4,5-trifluorobenzoic acid involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is utilized in various chemical transformations, where the compound acts as a key intermediate. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Chlorosulfonyl)-2,4,5-trifluorobenzoic acid is unique due to the presence of both chlorosulfonyl and trifluoromethyl groups, which impart distinct reactivity and properties. The trifluoromethyl groups enhance the compound’s stability and lipophilicity, making it valuable in various chemical and industrial applications .

Properties

CAS No.

1242340-07-3

Molecular Formula

C7H2ClF3O4S

Molecular Weight

274.60 g/mol

IUPAC Name

3-chlorosulfonyl-2,4,5-trifluorobenzoic acid

InChI

InChI=1S/C7H2ClF3O4S/c8-16(14,15)6-4(10)2(7(12)13)1-3(9)5(6)11/h1H,(H,12,13)

InChI Key

RVISRJQQZGCBTD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1F)F)S(=O)(=O)Cl)F)C(=O)O

Origin of Product

United States

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